molecular formula C18H31NO2 B12903864 N-Hexyl-N-(5-methylfuran-2-YL)heptanamide CAS No. 62187-58-0

N-Hexyl-N-(5-methylfuran-2-YL)heptanamide

Cat. No.: B12903864
CAS No.: 62187-58-0
M. Wt: 293.4 g/mol
InChI Key: UWARCTWZFKDNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N-(5-methylfuran-2-yl)heptanamide is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(5-methylfuran-2-yl)heptanamide typically involves the reductive amination of 5-methylfurfural with hexylamine and heptanoic acid. The reaction is catalyzed by silica-supported cobalt nanoparticles under mild conditions . The process involves the following steps:

    Reductive Amination: 5-methylfurfural reacts with hexylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate amine.

    Amidation: The intermediate amine is then reacted with heptanoic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(5-methylfuran-2-yl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-Hexyl-N-(5-methylfuran-2-yl)heptanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-N-(5-methylfuran-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-N-(5-hydroxymethylfuran-2-yl)heptanamide
  • N-Hexyl-N-(5-formylfuran-2-yl)heptanamide
  • N-Hexyl-N-(5-methylfuran-2-yl)octanamide

Uniqueness

N-Hexyl-N-(5-methylfuran-2-yl)heptanamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts specific chemical and biological properties. The hexyl and heptanamide groups also contribute to its distinct characteristics, making it a valuable compound for various applications.

Properties

CAS No.

62187-58-0

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-hexyl-N-(5-methylfuran-2-yl)heptanamide

InChI

InChI=1S/C18H31NO2/c1-4-6-8-10-12-17(20)19(15-11-9-7-5-2)18-14-13-16(3)21-18/h13-14H,4-12,15H2,1-3H3

InChI Key

UWARCTWZFKDNSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CCCCCC)C1=CC=C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.